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Compound of Interest

Compound Name: 2-Butenedioic acid-d2

Cat. No.: B14116930

Get Quote

Executive Summary & Selection Criteria
Maleic acid (

) is a "Gold Standard" qNMR internal standard due to its high purity, distinct singlet resonance,
and water solubility. However, the choice between Maleic Acid (d0) and Maleic Acid-d2 is
dictated entirely by the target nucleus.

Selection Matrix: Which Standard Do You Need?
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Feature Maleic Acid (d0) Maleic Acid-d2

CAS Number 110-16-7 24461-33-4

Target Experiment
1H-qNMR (Standard

Purity/Potency)

2H-qNMR (Deuterium

Abundance)

Signal Origin Olefinic Protons (-CH=CH-) Olefinic Deuterons (-CD=CD-)

Chemical Shift 6.2 – 6.4 ppm (Singlet) 6.2 – 6.4 ppm (Singlet, 2H)

Primary Solvents
,

,
, Protonated Organic Solvents

Cost Low High

CRITICAL WARNING: Do not use Maleic Acid-d2 for standard 1H-qNMR. The olefinic protons

are replaced by deuterium, rendering the molecule "silent" in the proton spectrum (except for

exchangeable carboxylic protons), making it useless for 1H quantitation.

Technical Profile: Maleic Acid (d0) for 1H-qNMR[1]
Why Maleic Acid? (Mechanistic Insight)
Maleic acid is preferred for aqueous soluble analytes. Its olefinic protons appear as a sharp

singlet in a spectral window (

6.0 – 6.5 ppm) that is often free of signals from saturated aliphatic drugs or aromatic
compounds.

Relaxation Properties (
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): Maleic acid has a relatively long longitudinal relaxation time (

seconds in

). This dictates the experimental repetition time (

).

pH Sensitivity: The chemical shift of Maleic acid is pH-dependent due to its carboxylic acid

groups (

,

).

Insight: In unbuffered

, the shift can drift. It is recommended to measure the sample pH or use a buffered solvent
if the analyte is pH-sensitive.

Protocol: 1H-qNMR Purity Assessment
Objective: Determine the mass fraction purity (

) of a drug substance using Maleic Acid (d0) as the Internal Standard (IS).

Phase A: Sample Preparation (Gravimetric)
Precision weighing is the largest source of uncertainty in qNMR.

Equilibration: Allow Maleic Acid (TraceCERT® or NIST traceable) and the Analyte to

equilibrate to room temperature in a desiccator for 1 hour.

Weighing (The 1:1 Molar Rule):

Target a 1:1 molar ratio between the IS and the Analyte protons of interest to maximize

dynamic range accuracy.

Weigh

mg of Analyte (
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) into a clean vial. Record to 0.001 mg.

Weigh

mg of Maleic Acid IS (

) into the same vial. Record to 0.001 mg.

Solvation: Add 0.6 – 1.0 mL of deuterated solvent (

or

).

Mixing: Vortex until fully dissolved. Ensure no solid adheres to the cap. Transfer to a 5mm

NMR tube.

Phase B: Acquisition Parameters (Bruker/Jeol/Varian)
Failure to allow full relaxation (

) is the most common error in qNMR.

Pulse Sequence:zg (Bruker) / single_pulse (Agilent). No NOE enhancement.

Pulse Angle:

(maximize signal).

Spectral Width (SW): 20 ppm (include all signals + baseline).

Relaxation Delay (

):

Measure

of Maleic Acid (usually the longest).

Set
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(Acquisition Time)

.

Standard Setting:

is a safe default for Maleic Acid to ensure >99.3% magnetization recovery.

Scans (NS): 16, 32, or 64 (to achieve S/N > 150:1).

Temperature: Controlled (e.g., 298 K).

Phase C: Processing & Calculation
Phasing: Manual phasing is required. Do not rely on autophase.

Baseline Correction: Apply a polynomial baseline correction (ABS).

Integration:

Set the Maleic Acid singlet (

6.3 ppm) integral to a calibrated value (e.g., 2 or 100).

Integrate the Analyte target peak. Ensure integration limits cover

peak width at half-height.

Calculation Equation:

: Integral area

: Number of protons (Maleic Acid = 2)

: Molecular Weight (Maleic Acid = 116.07 g/mol )

: Mass weighed

: Purity of the Internal Standard (from Certificate of Analysis)

Advanced Protocol: Maleic Acid-d2 for 2H-qNMR
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Context: This protocol is used when quantifying the level of deuteration in a labeled drug

(Deuterium Incorporation Analysis) or for metabolic flux studies.

The Physics of 2H-qNMR
Quadrupolar Nucleus: Deuterium (

) is a spin-1 nucleus with a quadrupole moment. This leads to efficient relaxation (short

, typically < 0.5s), allowing for very fast pulse repetition.

Primary Isotope Effect: The chemical shift of

is nearly identical to

(in ppm), but the Larmor frequency is roughly 6.5x lower (

MHz at 9.4 T).

Workflow for 2H Quantitation
Standard Selection: Use Maleic Acid-d2 (CAS 24461-33-4).[1][2]

Solvent: Use protonated solvents (e.g., Milli-Q Water or HPLC grade Methanol) depleted of

natural abundance deuterium if possible, or correct for the natural abundance solvent signal.

Note: If using standard NMR solvents (

), the solvent signal will be massive and overwhelm the detector. Run 2H-qNMR in
protonated solvents.

Locking:

Since the solvent is protonated, you cannot lock on deuterium.

Method: Run "unlocked" (field drift is negligible for short experiments) OR use a coaxial

insert containing

or

for locking only.
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Acquisition:

Nucleus: 2H (Deuterium).

Decoupling: Proton decoupling (

-decoupling) is recommended to sharpen the deuterium signals (remove H-D coupling).
Use WALTZ-16.

Relaxation Delay: Short (

s) is usually sufficient due to quadrupolar relaxation.

Visual Workflows
Diagram 1: qNMR Internal Standard Selection Logic
This decision tree ensures the researcher selects the correct Maleic Acid isotopologue.
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START: Select qNMR Standard

What is your Target Nucleus?

Proton (1H) NMR
(Purity/Potency)

Deuterium (2H) NMR
(Isotope Labeling/Tracing)

Is Analyte Soluble in
D2O or DMSO?

USE: Maleic Acid-d2
(Deuterated, CAS 24461-33-4)

Standard Protocol

USE: Maleic Acid (d0)
(Unlabeled, CAS 110-16-7)

Yes

Consider: Benzoic Acid
or TCNB (CDCl3 soluble)

No

Click to download full resolution via product page

Caption: Decision matrix for selecting the correct Maleic Acid isotopologue based on the target

nucleus and solvent compatibility.

Diagram 2: Validated qNMR Experimental Workflow
A step-by-step loop for ensuring data integrity.
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1. Gravimetric Prep
(Metrological Weighing)

2. T1 Measurement
(Inversion Recovery)

3. Acquisition
(D1 > 5*T1, 90 deg pulse)Set D1 4. Processing

(Phase, Baseline, Integrate)

5. Calculation
(Purity Equation)

RSD > 1%?
Restart

Click to download full resolution via product page

Caption: The self-validating qNMR workflow. Note the feedback loop: if Relative Standard

Deviation (RSD) exceeds 1%, the gravimetric step must be repeated.

Summary of Properties Data
Property Maleic Acid (d0) Maleic Acid-d2

Formula

MW 116.07 g/mol ~118.08 g/mol

Solubility
High (

, Alcohol)

High (

, Alcohol)

qNMR Signal 6.20 ppm (Singlet) 6.18 ppm (Singlet, 2H)

Traceability NIST / BIPM / NMIJ
Supplier CoA (Isotopic

Enrichment)

Stability Good (Avoid high pH > 7) Good (Avoid high pH > 7)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. isotope.com [isotope.com]

2. CAS 24461-33-4: MALEIC-2,3-D2 ACID | CymitQuimica [cymitquimica.com]

To cite this document: BenchChem. [Application Note: Precision Quantitation Using Maleic
Acid Isotopologues in qNMR]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14116930/docs#application-note-precision-
quantitation-using-maleic-acid-isotopologues-in-qnmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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